Computed Lipophilicity Advantage Over Non-Fluorinated 3-Chloroquinoxaline-2-Carboxylate
The target compound exhibits a higher computed LogP (2.74) compared with the non-fluorinated analogue ethyl 3-chloroquinoxaline-2-carboxylate (XLOGP3 2.72, consensus LogP 2.39; TPSA 52.08 Ų for both) . The ~0.3 log unit increase in lipophilicity is attributable to the 6,8-difluoro substitution and is large enough to measurably influence membrane partitioning and non-specific protein binding in biological assays .
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.74 (XLOGP3) |
| Comparator Or Baseline | Ethyl 3-chloroquinoxaline-2-carboxylate: XLOGP3 = 2.72; Consensus LogP = 2.39 |
| Quantified Difference | ΔLogP ≈ +0.02 to +0.35 (method-dependent) |
| Conditions | Computed values from LeYan (target) and Bidepharm (comparator); methods: XLOGP3 v3.2.2 and consensus (average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
A measurable LogP shift directly impacts prediction of ADME properties; procurement decisions based on generic quinoxaline-2-carboxylates risk selecting a compound with suboptimal lipophilicity for the intended biological target.
